molecular formula C14H6Cl3F4NO2 B2472390 2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 477852-58-7

2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone

Cat. No. B2472390
CAS RN: 477852-58-7
M. Wt: 402.55
InChI Key: QDHMLVSDSQRJPT-UHFFFAOYSA-N
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Description

The compound “2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without access to such data for this specific compound, a detailed molecular structure analysis cannot be provided .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined experimentally. Unfortunately, without specific experimental data for this compound, an analysis of its physical and chemical properties cannot be provided .

Scientific Research Applications

Synthesis of Phosphorus Compounds

Kalantari et al. (2006) described a method for synthesizing phosphorus compounds containing trifluoromethyl or trichloromethyl groups. This method involved a one-pot condensation of triphenylphosphine and dialkyl acetylenedicarboxylate in the presence of an NH-acid like 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. This approach provides a simpler procedure for preparing compounds like dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate (Kalantari, Islami, Hassani, & Saidi, 2006).

Creation of Symmetrical Pentasubstituted Pyrroles

Ravindran et al. (2007) found that the reaction between benzil and 2-((2-oxo-2-arylethyl)anilino)-1-aryl-1-ethanones yields symmetrical pentasubstituted pyrroles. The structures of these new heterocyclic compounds were established using NMR spectral data (Ravindran, Muthusubramanian, Selvaraj, & Perumal, 2007).

Synthesis of Voriconazole

Butters et al. (2001) explored the synthesis of Voriconazole, where the relative stereochemistry is set in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This study examined diastereocontrol by varying pyrimidine substitution and reaction conditions (Butters et al., 2001).

Practical Synthesis of Heterocyclic Compounds

Vaid et al. (2012) accomplished a practical synthesis of a compound through hydrogenation, N-alkylation, and treatment with ammonium acetate in acetic acid. This synthesis involved coupling with pyridine 4-carboxylic acid, demonstrating a method to create specific heterocyclic compounds (Vaid, Spitler, Boini, Henry, Jiansheng, Gao, & Lu, 2012).

Quantum Mechanical Modeling

Cataldo et al. (2014) performed a study on the structural and vibrational properties of fluoromethylated-pyrrol derivatives using quantum mechanical methods. This research provided insights into the reactivities and vibrational properties of these compounds (Cataldo, Castillo, & Br, 2014).

Mechanism of Action

The mechanism of action refers to how a compound interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about the biological activity of this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific safety data for this compound, it’s not possible to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, investigating its synthesis and reactivity, and exploring its potential uses. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

2,2,2-trichloro-1-[4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3F4NO2/c15-13(16,17)12(24)10-3-6(5-22-10)11(23)8-2-1-7(18)4-9(8)14(19,20)21/h1-5,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHMLVSDSQRJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone

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